molecular formula C19H19Cl2FN2O3 B8322858 Tert-butyl [2-(4-chloro-3-fluorophenyl)-1-(6-chloropyridin-3-yl)-1-methyl-2-oxoethyl]carbamate

Tert-butyl [2-(4-chloro-3-fluorophenyl)-1-(6-chloropyridin-3-yl)-1-methyl-2-oxoethyl]carbamate

Cat. No.: B8322858
M. Wt: 413.3 g/mol
InChI Key: NLXVTLDSFABQEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl [2-(4-chloro-3-fluorophenyl)-1-(6-chloropyridin-3-yl)-1-methyl-2-oxoethyl]carbamate is a useful research compound. Its molecular formula is C19H19Cl2FN2O3 and its molecular weight is 413.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H19Cl2FN2O3

Molecular Weight

413.3 g/mol

IUPAC Name

tert-butyl N-[1-(4-chloro-3-fluorophenyl)-2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C19H19Cl2FN2O3/c1-18(2,3)27-17(26)24-19(4,12-6-8-15(21)23-10-12)16(25)11-5-7-13(20)14(22)9-11/h5-10H,1-4H3,(H,24,26)

InChI Key

NLXVTLDSFABQEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C1=CN=C(C=C1)Cl)C(=O)C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetic anhydride (2.3 ml, 24.7 mmol) was added to a dimethyl sulfoxide (8 ml) solution of the compound (1.14 g, 2.75 mmol) obtained in Step 4 above under ice cooling and the resulting mixture was gradually returned to room temperature while being stirred for 18 hours. The reaction mixture was diluted with ethyl acetate, washed with 6% aqueous sodium perchlorate solution, 10% aqueous sodium thiosulfate solution, and saturated brine, and then dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the residue obtained was purified by silica gel column chromatography [n-hexane:ethyl acetate=4:1 (v/v)] to give the title compound (1.10 g, 97%) as a pale yellow solid.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
compound
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
97%

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